molecular formula C13H11ClFNO2 B5589753 3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone

3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone

Cat. No.: B5589753
M. Wt: 267.68 g/mol
InChI Key: PDDSWKQHNZUESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone is a useful research compound. Its molecular formula is C13H11ClFNO2 and its molecular weight is 267.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.0462344 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

3-Chloro-1-phenyl-1-propanol, a related compound, serves as a chiral intermediate in synthesizing antidepressant drugs. A study demonstrated the use of various microbial reductases, particularly the yeast reductase YOL151W, for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity. This process showcased the compound's potential in creating chiral alcohols, essential for pharmaceutical applications (Choi et al., 2010).

Synthetic Methodologies

Another study explored the synthesis of trihalo-4-methoxy-4-[2-furyl]-3-buten-2-ones, employing trihaloacylation of dimethoxy acetals derived from 2-acetylfuran. This method highlights an approach to obtaining fluorinated and chlorinated 1,3-dielectrophiles, showcasing the versatility in synthesizing complex molecules involving furyl and halogenated components (Flores et al., 2002).

Fungicidal Activity

3-Phenyl-1-(2-furyl)propenone derivatives, including similar structural motifs, have been synthesized and evaluated for their fungicidal activities. These compounds displayed significant activity against various fungi, indicating their potential for agricultural applications (Sung et al., 1994).

Nonlinear Optical Properties

A study on chalcone derivatives, including (E)-3-(4-Chlorophenyl)-1-(2-furyl)prop-2-en-1-one, reported their crystal structure geometry, optoelectronic, and charge transport properties. These compounds exhibit promising nonlinear optical (NLO) activities, suggesting their applicability in semiconductor devices and organic electronics (Shkir et al., 2019).

Solvatochromism and Crystallochromism

The study of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings, including analogs of the target compound, provided insights into molecular interactions in various solvent environments. These interactions significantly influence the compound's optical properties, making them relevant for material science and photophysical studies (El-Sayed et al., 2003).

Properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(furan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDSWKQHNZUESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.